![molecular formula C6H5BrN4O B2438831 5-溴-7-甲基咪唑并[5,1-f][1,2,4]三嗪-4(1H)-酮 CAS No. 1636161-67-5](/img/structure/B2438831.png)
5-溴-7-甲基咪唑并[5,1-f][1,2,4]三嗪-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (BMIT) is an organic compound that belongs to the family of heterocyclic compounds. BMIT is a synthetic compound that has been used in research studies for its potential applications in the field of biochemistry and physiology. BMIT has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, antifungal, and anti-inflammatory properties. Additionally, BMIT has been studied for its possible applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
科学研究应用
合成与化学反应
5-溴-7-甲基咪唑并[5,1-f][1,2,4]三嗪-4(1H)-酮参与各种合成过程和化学反应。例如,Baig & Stevens (1981) 证明了它在通过与重氮咪唑-4-甲酰胺和各种底物反应合成咪唑并[5,1-c][1,2,4]三嗪中的用途 (Baig & Stevens, 1981)。此外,Noorolahian & Shiri (2015) 利用该化合物创建了新型杂环系统,特别是嘧啶并[5,4-e]四唑并[5,1-c][1,2,4]三嗪 (Noorolahian & Shiri, 2015)。
药学研究和支气管扩张剂潜力
Clarke 等人 (1979) 探索了其作为支气管扩张剂的潜力,合成了 2-氨基-5-甲基-7-丙基咪唑并[5,1-f][1,2,4]三嗪-4(3H)-酮 等衍生物,并讨论了其化学性质 (Clarke 等人,1979)。
多样化的合成策略
Werner 等人 (2010) 开发了制备 5,7-二取代咪唑并[5,1-f][1,2,4]三嗪-4-胺的方法,证明了该化合物在合成化学中的灵活性 (Werner 等人,2010)。
新型合成方法
Heim-Riether & Healy (2005) 报告了一种合成该化合物多种取代衍生物的新方法,展示了其在药物研究中的用途 (Heim-Riether & Healy, 2005)。
抗菌和抗病毒活性
该化合物的某些衍生物显示出抗菌和抗病毒活性。Gomha & Hassaneen (2011) 合成了 7,7-二苯基-1,2-二氢咪唑并[2,1-c][1,2,4]三嗪-6(7H)-酮 等衍生物,并评估了它们的抗菌潜力 (Gomha & Hassaneen, 2011)。此外,Hebishy 等人 (2020) 探索了基于苯甲酰胺的 5-氨基吡唑及其相关衍生物的抗甲型流感病毒活性 (Hebishy 等人,2020)。
属性
IUPAC Name |
5-bromo-7-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-3-10-5(7)4-6(12)8-2-9-11(3)4/h2H,1H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJPQBGHVMBCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。